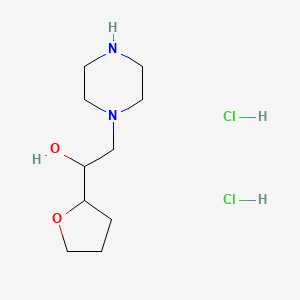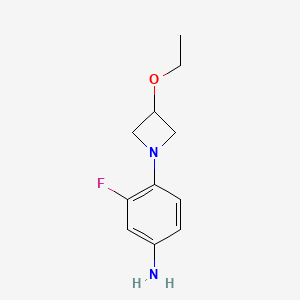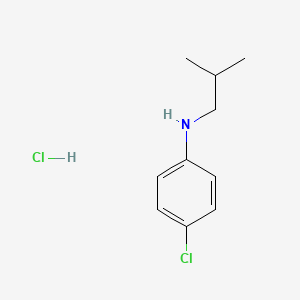![molecular formula C8H17N3 B1470921 1,4-二氮杂双环[2.2.2]辛烷-2-基甲基)甲胺 CAS No. 1428233-05-9](/img/structure/B1470921.png)
1,4-二氮杂双环[2.2.2]辛烷-2-基甲基)甲胺
描述
(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine is a chemical compound known for its unique structure and versatile applications. It is a derivative of 1,4-diazabicyclo[2.2.2]octane, which is a caged tertiary diamine. This compound is utilized in various fields, including organic synthesis, catalysis, and material science.
科学研究应用
(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine has a wide range of applications in scientific research:
作用机制
Target of Action
(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine, also known as 1,4-Diazabicyclo[2.2.2]octane or DABCO, is a highly nucleophilic tertiary amine base . It is one of the strongest uncharged nucleophilic reagents due to the lack of lone electron pair inversion at its nitrogen atom . It is used as a catalyst and reagent in polymerization and organic synthesis .
Mode of Action
The compound interacts with its targets by serving as a catalyst for many organic transformations . It combines the properties of a strong nucleophile and good nucleofugic group . This allows it to promote a variety of coupling reactions .
Biochemical Pathways
The compound is involved in several biochemical pathways. For instance, it is used in the synthesis of piperazine derivatives . It participates in these reactions as a source of N-ethylpiperazine moiety that represents an important pharmacophore . The highly reactive quaternary 4-aza-1-azonia- and 1,4-diazoniabicyclo[2.2.2]octanes are key intermediates that are converted to the respective piperazine derivatives by opening of the DABCO framework structure as a result of nucleophilic attack .
Pharmacokinetics
The pharmacokinetic properties of (1,4-Diazabicyclo[22It is known that the compound is soluble in water and hygroscopic . This suggests that it may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of new compounds through various organic transformations . For example, it can lead to the synthesis of piperazine derivatives . These derivatives have shown significant biological activity .
Action Environment
The action of (1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine can be influenced by environmental factors. For instance, it is hygroscopic and has a tendency to sublimate at room temperature . Therefore, it must be stored under inert gas atmosphere in a refrigerator . Additionally, it is moderately toxic and should be handled in a fume hood .
生化分析
Biochemical Properties
(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine plays a significant role in biochemical reactions due to its strong nucleophilic properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . Additionally, it is used in Baylis-Hillman reactions involving aldehydes and unsaturated ketones . The compound’s high nucleophilicity allows it to act as a catalyst in these reactions, promoting the formation of desired products efficiently.
Molecular Mechanism
At the molecular level, (1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine exerts its effects through binding interactions with biomolecules. It acts as a nucleophilic catalyst, facilitating the formation of covalent bonds between reactants. This compound can also inhibit or activate enzymes, depending on the specific reaction and conditions. For example, it promotes the formation of β-amino ketones and esters in the presence of α,β-unsaturated carbonyl compounds . These interactions at the molecular level are crucial for the compound’s catalytic activity and its ability to drive biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with formaldehyde and a secondary amine. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while substitution reactions can produce various substituted amines .
相似化合物的比较
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A caged tertiary diamine used as a base and catalyst in organic synthesis.
Triethylenediamine: Another name for 1,4-diazabicyclo[2.2.2]octane, used in similar applications.
N-Methylmorpholine: A tertiary amine used as a catalyst and solvent in organic reactions.
Uniqueness
(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as both a nucleophile and a base makes it a versatile reagent in various synthetic applications .
属性
IUPAC Name |
1-(1,4-diazabicyclo[2.2.2]octan-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3/c1-9-6-8-7-10-2-4-11(8)5-3-10/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUGOQMLNXKPTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CN2CCN1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B1470841.png)

![2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one hydrochloride](/img/structure/B1470846.png)
![(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine](/img/structure/B1470848.png)



![1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B1470854.png)


![[(4-Ethoxy-3-thienyl)methyl]amine](/img/structure/B1470860.png)
